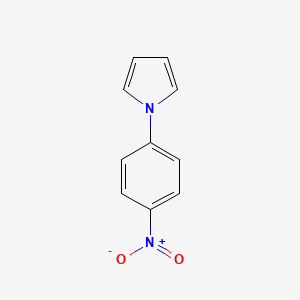

1-(4-Nitrophenyl)-1H-pyrrole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116803. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-nitrophenyl)pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-12(14)10-5-3-9(4-6-10)11-7-1-2-8-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCFKNYSCGRNRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196482 | |

| Record name | 1-(4-(Hydroxy(oxido)amino)phenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4533-42-0 | |

| Record name | 1-(4-(Hydroxy(oxido)amino)phenyl)-1H-pyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004533420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4533-42-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-(Hydroxy(oxido)amino)phenyl)-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Nitrophenyl)-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Nitrophenyl)-1H-pyrrole: Synthesis, Properties, and Applications

Introduction

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials.[1] The introduction of a 4-nitrophenyl group at the N-1 position of the pyrrole ring yields 1-(4-Nitrophenyl)-1H-pyrrole, a compound of significant interest for chemical synthesis and drug discovery. The electron-withdrawing nature of the nitrophenyl moiety distinctly influences the electronic properties of the pyrrole ring, making it a versatile intermediate for further functionalization. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, synthesis, spectroscopic characterization, potential applications in drug development, and essential safety protocols.

Physicochemical Properties

This compound is a solid at room temperature, with properties primarily defined by the combination of the aromatic pyrrole and nitrophenyl rings. Its key identifiers and physical properties are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 4533-42-0 | [2] |

| Molecular Formula | C₁₀H₈N₂O₂ | [2] |

| Molecular Weight | 188.18 g/mol | [2] |

| Appearance | Yellow solid | [3] |

| Melting Point | 180-183 °C | [2] |

| Boiling Point | 327.7 °C at 760 mmHg | [2] |

| Density | 1.23 g/cm³ | [2] |

| SMILES | c1cn(c1)-c2ccc(cc2)[O-] | [2] |

| InChIKey | PWCFKNYSCGRNRW-UHFFFAOYSA-N | [2] |

Synthesis of this compound

The most common and efficient method for synthesizing N-substituted pyrroles is the Paal-Knorr synthesis .[4][5][6] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 4-nitroaniline.[5][6]

The Paal-Knorr Synthesis: Mechanism and Rationale

The reaction proceeds via the nucleophilic attack of the primary amine (4-nitroaniline) on the two carbonyl groups of a 1,4-dicarbonyl compound, such as 2,5-hexanedione or its precursor, 2,5-dimethoxytetrahydrofuran.[6] The mechanism involves the formation of a hemiaminal intermediate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrrole ring.[6] The use of a weak acid catalyst, such as acetic acid or p-toluenesulfonic acid, is often employed to protonate a carbonyl group, thereby increasing its electrophilicity and accelerating the initial nucleophilic attack.[4][5] The electron-withdrawing nitro group on the aniline derivative makes the amine less basic but has been shown to have a positive effect on the rate of the cyclization step.[4]

Experimental Protocol: Paal-Knorr Synthesis

This protocol is adapted from established procedures for the synthesis of N-aryl pyrroles.[5][7]

Materials:

-

2,5-Hexanedione (1 equivalent)

-

4-Nitroaniline (1 equivalent)

-

Glacial Acetic Acid (as solvent and catalyst)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2,5-hexanedione (1.0 eq) and 4-nitroaniline (1.0 eq).

-

Add glacial acetic acid as the solvent. The acid also serves as the catalyst for the condensation reaction.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture into a beaker of ice water. This will cause the crude product to precipitate out of the solution.

-

Collect the solid precipitate by vacuum filtration, washing with cold water to remove any residual acetic acid.

-

Purify the crude product by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound as a yellow solid.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The key expected data from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry are detailed below.

| Technique | Expected Data and Interpretation |

| ¹H NMR | δ ~8.31 ppm (d, 2H): Protons on the nitrophenyl ring ortho to the nitro group. The downfield shift is due to the strong electron-withdrawing effect of the NO₂ group.[3] δ ~7.52 ppm (d, 2H): Protons on the nitrophenyl ring meta to the nitro group.[3] δ ~7.18 ppm (t, 2H): Protons at the C2 and C5 positions (α-protons) of the pyrrole ring.[3] δ ~6.43 ppm (t, 2H): Protons at the C3 and C4 positions (β-protons) of the pyrrole ring.[3] |

| ¹³C NMR | δ ~145-150 ppm: Quaternary carbon of the nitrophenyl ring attached to the nitro group. δ ~140-145 ppm: Quaternary carbon of the nitrophenyl ring attached to the pyrrole nitrogen. δ ~125-130 ppm: Carbons on the nitrophenyl ring ortho to the nitro group.[8][9][10] δ ~120-125 ppm: Carbons on the nitrophenyl ring meta to the nitro group.[8][9][10] δ ~120 ppm: Carbons at the C2 and C5 positions of the pyrrole ring.[8][9][10] δ ~110 ppm: Carbons at the C3 and C4 positions of the pyrrole ring.[8][9][10] |

| FTIR | ~3100-3150 cm⁻¹: Aromatic C-H stretching (from both rings).[11] ~1590-1610 cm⁻¹: Aromatic C=C stretching.[11] ~1500-1530 cm⁻¹ (strong): Asymmetric NO₂ stretching. This is a characteristic and strong absorption.[12] ~1340-1360 cm⁻¹ (strong): Symmetric NO₂ stretching.[12] ~1300-1330 cm⁻¹: C-N stretching. |

| Mass Spec. | m/z 188: Molecular ion peak [M]⁺, corresponding to the molecular weight of the compound.[4] |

Applications in Drug Development and Research

This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1] The pyrrole scaffold is a common feature in drugs with diverse biological activities, and the nitrophenyl group provides a reactive handle for further chemical modifications.

Cytotoxic and Anticancer Activity

Numerous studies have highlighted the potential of pyrrole derivatives as anticancer agents.[13] While direct studies on the cytotoxicity of this compound are limited, related compounds have shown significant activity. For instance, N'-(4-(1H-pyrrol-1-yl) benzoyl)-4-nitrobenzohydrazide was identified as a potent derivative in a screening against the cancer target PLK1 and was tested against A549 (lung), MCF-7 (breast), and HepG2 (liver) cancer cell lines.[2] Other studies have shown that nitropyrrole compounds can be markedly cytotoxic to various cell lines. These findings suggest that the 1-(4-nitrophenyl)pyrrole scaffold is a promising starting point for the development of novel anticancer agents.

Antimicrobial Activity

The pyrrole framework is also a key component of many antimicrobial agents.[11] Derivatives of 1-(4-nitrophenyl)pyrrole have been investigated for their antibacterial potential. For example, some tetrasubstituted pyrrole derivatives, which include a nitrophenyl group, have demonstrated excellent activity against Escherichia coli.[8] The incorporation of the nitrophenyl moiety can be a critical factor in the biological activity of these compounds, warranting further investigation into their specific mechanisms of action against various bacterial and fungal strains.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on data for pyrrole and related nitroaromatic compounds.[12]

-

GHS Hazard Classification (Anticipated):

-

Acute Toxicity, Oral (Category 3/4)

-

Skin Corrosion/Irritation (Category 2)

-

Serious Eye Damage/Eye Irritation (Category 2A)

-

Specific Target Organ Toxicity

-

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear nitrile rubber gloves and a lab coat.

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a respirator may be required.

-

-

Handling and Storage:

-

Keep container tightly closed in a dry, cool, and well-ventilated place.

-

Avoid formation of dust and aerosols.

-

Keep away from heat and sources of ignition.

-

-

First-Aid Measures:

-

After Inhalation: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

-

Conclusion

This compound is a synthetically accessible and versatile compound with significant potential as an intermediate in the fields of medicinal chemistry and materials science. Its straightforward synthesis via the Paal-Knorr reaction, combined with the reactive handles provided by both the pyrrole and nitrophenyl rings, makes it an attractive starting material for the creation of diverse molecular libraries. The demonstrated biological activities of closely related analogues, particularly in the areas of oncology and infectious diseases, underscore the value of this scaffold for future drug discovery and development efforts. Adherence to strict safety protocols is paramount when handling this compound to ensure the well-being of laboratory personnel.

References

- Idhayadhulla, A., et al. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society, 55(4), 218-222.

- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.

- Singh, G., Kumar, M., & Bhalla, V. (n.d.). Electronic Supplementary Information for Ultrafine Hybrid Cu2O-Fe2O3 Nanoparticles.... Royal Society of Chemistry.

- Wikipedia. (2023). Paal–Knorr synthesis. Wikipedia.

- Çukurova University, et al. (2021). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ResearchGate.

- Barghi Lish, A., et al. (2024). Investigation of the Cytotoxic Potencies of substituted dipyrrolo[1,2-a:2',1'-c]pyrazines and their fused-pyridazine-dione Analogues. Applied Chemistry Today, 19(73), 53-66.

- Oregon State University. (2022). 13C NMR Chemical Shifts. Oregon State University.

- University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data.

- Tsai, C. H., et al. (1994). Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite. Food and Chemical Toxicology, 32(9), 839-844.

- ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. ResearchGate.

- Siren, K., et al. (2025). Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives. Marine Drugs, 23(10), 403.

- Lauria, A., et al. (2021). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 223, 113645.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- GSRS. (2025). 1-(4-NITROPHENYL)PYRROLE. Global Substance Registration System.

- ResearchGate. (n.d.). FTIR-ATR spectrum of poly(1-(4-methoxyphenyl)-1H-Pyrrole) in TEAP/CH2Cl2. ResearchGate.

- Kaur, R., et al. (2017). Recent synthetic and medicinal perspectives of pyrroles: An overview. Journal of Pharmaceutical Chemistry & Chemical Science, 1(1).

- Iftikhar, F., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24-40.

- Owolabi, M. A., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4′-nitrophenyl)-l-prolinamides. Royal Society Open Science, 7(9), 200984.

- MDPI. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI.

- MDPI. (2023). Anticancer Activity of Anti-Tubercular Compound(s) Designed on Pyrrolyl Benzohydrazine Scaffolds: A Repurposing Study. MDPI.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 4. rgmcet.edu.in [rgmcet.edu.in]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. bhu.ac.in [bhu.ac.in]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. iris.unipa.it [iris.unipa.it]

- 13. Mutagenicity and cytotoxicity of nitropyrrole compounds derived from the reaction of 2-acetyl pyrrole with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Nitrophenyl)-1H-pyrrole

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-(4-Nitrophenyl)-1H-pyrrole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's structural, spectroscopic, and physical characteristics. By synthesizing experimental data with established scientific principles, this guide aims to provide a foundational understanding of this compound, thereby facilitating its application in novel research and development endeavors. The synthesis, particularly through the Paal-Knorr reaction, is also discussed, providing a practical context for its accessibility in a laboratory setting.[4][5][6]

Introduction: The Significance of Substituted Pyrroles

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a constituent of numerous natural products, including heme, chlorophyll, and vitamin B12.[7] Its derivatives are of immense interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[8] The introduction of a 4-nitrophenyl substituent to the pyrrole nitrogen atom significantly influences the electronic properties of the pyrrole ring, thereby modulating its reactivity and potential biological interactions. This guide focuses on the core physicochemical properties of this compound, providing a critical knowledge base for its strategic utilization in scientific research.

Molecular and Structural Properties

The foundational characteristics of this compound are summarized in the table below. These properties are essential for its identification, handling, and application in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O₂ | [9] |

| Molecular Weight | 188.18 g/mol | [9] |

| CAS Number | 4533-42-0 | |

| Appearance | Pale yellow solid | [10] |

| Melting Point | 180-183 °C | [10] |

Crystal Structure and Molecular Geometry

dot

Caption: 2D representation of this compound.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to the identification and characterization of this compound. The following sections detail the expected spectroscopic signatures based on data from the compound and its close analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the expected chemical shifts are influenced by the aromaticity of both the pyrrole and nitrophenyl rings.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Pyrrole H (α) | ~7.18 | t | ~4 | [10] |

| Pyrrole H (β) | ~6.43 | t | [10] | |

| Phenyl H (ortho to NO₂) | ~8.31 | d | ~8 | [10] |

| Phenyl H (meta to NO₂) | ~7.52 | d | ~8 | [10] |

¹³C NMR: The carbon-13 NMR spectrum reveals the number and electronic environment of the carbon atoms. Based on data for similar aromatic and heterocyclic compounds, the following assignments can be predicted.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Pyrrole C (α) | 120-125 | Adjacent to nitrogen. |

| Pyrrole C (β) | 110-115 | Further from nitrogen. |

| Phenyl C (ipso, attached to N) | 140-145 | Deshielded by nitrogen. |

| Phenyl C (ortho to NO₂) | 125-130 | Influenced by nitro group. |

| Phenyl C (meta to NO₂) | 120-125 | Less affected by nitro group. |

| Phenyl C (para, attached to NO₂) | 145-150 | Strongly deshielded by nitro group. |

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Key vibrational modes for this compound are expected in the following regions:

| Wavenumber (cm⁻¹) | Vibration | Expected Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 1590-1450 | Aromatic C=C stretch | Medium to Strong |

| 1550-1490 & 1350-1300 | N-O stretch (nitro group) | Strong |

| ~1300 | C-N stretch | Medium |

| Below 900 | C-H out-of-plane bending | Strong |

UV-Visible (UV-Vis) Spectroscopy

Physical and Chemical Properties

Solubility Profile

The solubility of this compound is a critical parameter for its use in various applications. Due to the presence of the polar nitro group and the nonpolar aromatic rings, its solubility is expected to be moderate in many organic solvents.

Predicted Solubility:

-

Soluble in: Dichloromethane, Chloroform, Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF).

-

Slightly soluble in: Methanol, Ethanol.

-

Insoluble in: Water, Hexane.

Computational Properties

Cheminformatics tools can provide valuable predictions of key physicochemical parameters that are important in drug development and materials science.

| Property | Predicted Value | Significance |

| LogP (octanol/water partition coefficient) | ~2.5 - 3.5 | Indicates moderate lipophilicity, suggesting good membrane permeability. |

| pKa | Not readily ionizable | The pyrrole nitrogen is non-basic due to the delocalization of its lone pair in the aromatic system. |

| Polar Surface Area (PSA) | ~50-60 Ų | Influences membrane transport and solubility. |

Synthesis of this compound

The Paal-Knorr synthesis is a robust and widely used method for the preparation of substituted pyrroles.[4][5][6] This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, 4-nitroaniline.

dot

Caption: Paal-Knorr synthesis of this compound.

Applications and Relevance

The physicochemical properties of this compound make it a valuable building block in several areas of research and development.

Medicinal Chemistry and Drug Development

The pyrrole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous approved drugs.[2][3] The introduction of the 4-nitrophenyl group can serve several purposes:

-

Modulation of Biological Activity: The electron-withdrawing nature of the nitro group can influence the binding affinity of the molecule to biological targets.

-

Probe for Mechanistic Studies: The nitro group can be reduced to an amine, providing a handle for further functionalization or for studying metabolic pathways.

-

Antibacterial Agents: Pyrrolamide derivatives are being investigated as a new class of DNA gyrase inhibitors for the development of novel antibacterial drugs.[8]

Materials Science and Organic Electronics

Pyrrole-based materials are of significant interest in the field of organic electronics due to their semiconducting properties.[1][13][14] The electronic characteristics of this compound, influenced by the interplay between the electron-rich pyrrole and the electron-deficient nitrophenyl ring, make it a candidate for:

-

Organic Light-Emitting Diodes (OLEDs): As a component in the emissive or charge-transporting layers.[15]

-

Organic Field-Effect Transistors (OFETs): As the active semiconductor material.[13]

-

Sensors: The electronic properties of the molecule can be sensitive to its environment, allowing for the development of chemical sensors.

Experimental Protocols

The following are generalized protocols for the determination of key physicochemical properties. These should be adapted and optimized for the specific laboratory setting and equipment.

Melting Point Determination

dot

Caption: Workflow for melting point determination.

Solubility Determination

dot

Caption: Workflow for solubility determination.

Conclusion

This compound is a molecule of significant interest, bridging the fields of medicinal chemistry and materials science. Its physicochemical properties, largely dictated by the electronic interplay between the pyrrole and nitrophenyl rings, provide a foundation for its diverse applications. This technical guide has synthesized the available data to present a comprehensive profile of this compound, offering valuable insights for researchers and developers. Further experimental work to refine the spectroscopic and solubility data will undoubtedly enhance its utility and pave the way for new discoveries.

References

- (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate: crystal structure and Hirshfeld analysis. (2018).

- Application Notes and Protocols: Paal-Knorr Synthesis of Substituted Pyrroles. (2025). BenchChem.

- A Comparative Spectroscopic Analysis of 2-Phenyl-1H-pyrrole and Its Substituted Analogs. (2025). BenchChem.

- Crystallography and magnetism of two 1-(4-nitroxylphenyl)pyrroles. (2006). Journal of Organic Chemistry.

- Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. (2022). Frontiers in Chemistry.

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

- EXPERIMENT 1 DETERMIN

- EXPERIMENT 2 DETERMIN

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- The FTIR spectrum for Pyrrole. (n.d.).

- 1-(4-NITROPHENYL)PYRROLE. (n.d.). gsrs.

- This compound. (n.d.). Alfa Chemistry.

- (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate: crystal structure and Hirshfeld analysis. (2018). IUCr Journals.

- Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.

- Paal–Knorr synthesis. (n.d.). Wikipedia.

- Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.

- Paal-Knorr Pyrrole Synthesis: A. General Description of The Reaction. (n.d.). Scribd.

- (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate: crystal structure and Hirshfeld analysis. (2018). Sunway Institutional Repository.

- 1-(4-NITROPHENYL)PYRROLE. (n.d.). gsrs.

- The FTIR spectrum for Pyrrole. (n.d.).

- Synthesis of Pyrrole Functionalized Materials for Organic Electronic Applic

- Crystallography and magnetism of two 1-(4-nitroxylphenyl)pyrroles. (2006). PubMed.

- A Probe to Surface Reactivity, Crystal Structure, and DFT Investigations for Newly Synthesized 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro-[16][17]diazino[4,5-d]pyrimidine-2,7-dione: A Combined Theoretical and Experimental Study. (2023). MDPI.

- a guide to 13c nmr chemical shift values. (2015). Compound Interest.

- NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.).

- Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. (2020). PubMed.

- LogP and logD calcul

- Discovery of pyrrole derivatives as acetylcholinesterase-sparing butyrylcholinesterase inhibitor. (2022). PMC.

- Organic compounds based on pyrrole and terphenyl for organic light-emitting diodes (OLED) applications. (n.d.).

- A Comparative Spectroscopic Analysis of 2-Phenyl-1H-pyrrole and Its Substituted Analogs. (2025). BenchChem.

- The Importance of Pyrrole Derivatives in Modern Pharmaceutical Synthesis. (n.d.).

- Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors. (2020). PubMed.

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). PubMed Central.

- A Probe to Surface Reactivity, Crystal Structure, and DFT Investigations for Newly Synthesized 4,5-bis(4-Nitrophenyl)-8a-phenyl-decahydro-[16][17]diazino[4,5-d]pyrimidine-2,7-dione: A Combined Theoretical and Experimental Study. (2023). MDPI.

- Basic 1H- and 13C-NMR Spectroscopy. (n.d.).

- The calculated logP values of the investigated compounds with respect to the computational model. (n.d.).

- Pyrrole. (n.d.). NIST WebBook.

- Pyrrole: a resourceful small molecule in key medicinal hetero-arom

- ChemInform Abstract: Novel Methods for the Prediction of logP, pKa, and logD. (n.d.).

- A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2025).

- Symmetry Breaking in Pyrrolo[3,2‐b]pyrroles: Synthesis, Solvatofluorochromism and Two‐photon Absorption. (n.d.). POSTECH.

- LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. (2024). Michael Green.

- Pyrrole. (n.d.). NIST WebBook.

- Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs.

- Pyrrolo[3,2-b]pyrroles – from unprecedented solvatofluorochromism to two-photon absorption. (2016). PMC.

- Synthesis of pyrrole and substituted pyrroles (Review). (n.d.).

Sources

- 1. utd-ir.tdl.org [utd-ir.tdl.org]

- 2. nbinno.com [nbinno.com]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GSRS [gsrs.ncats.nih.gov]

- 10. rsc.org [rsc.org]

- 11. (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate: crystal structure and Hirshfeld analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate: crystal structure and Hirshfeld analysis - Sunway Institutional Repository [eprints.sunway.edu.my]

- 13. researchgate.net [researchgate.net]

- 14. Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. jmaterenvironsci.com [jmaterenvironsci.com]

Introduction: The Architectural and Electronic Profile of 1-(4-Nitrophenyl)-1H-pyrrole

An In-Depth Technical Guide to the Molecular Structure and Bonding of 1-(4-Nitrophenyl)-1H-pyrrole

This guide provides a comprehensive technical analysis of the molecular structure, bonding, and electronic properties of this compound (NPP). Designed for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, spectroscopic analysis, and computational chemistry principles to offer a detailed understanding of this important heterocyclic compound.

This compound, with the chemical formula C₁₀H₈N₂O₂, is a molecule of significant interest in organic synthesis and materials science.[1] It serves as a versatile building block, integrating an electron-rich pyrrole ring with a strongly electron-deficient nitrophenyl moiety. This inherent electronic dichotomy, a "push-pull" system, is the foundation of its unique chemical reactivity and photophysical properties. Understanding the nuanced details of its three-dimensional structure and the nature of its chemical bonds is paramount for predicting its behavior and designing novel applications. This guide will explore the molecule's geometry, the electronic interplay between its two aromatic systems, its spectroscopic signatures, and a validated computational workflow for its in-silico investigation.

Molecular Geometry and Solid-State Conformation

A key structural parameter is the dihedral angle between the planes of the pyrrole and the phenyl rings. This angle dictates the extent of π-conjugation between the two aromatic systems. In analogous structures, this angle is non-zero, indicating a twisted conformation. This twist arises from steric hindrance between the ortho-hydrogens of the phenyl ring and the hydrogens on the pyrrole ring. While a fully planar conformation would maximize π-orbital overlap, the steric cost is too high. Density Functional Theory (DFT) calculations suggest that for many N-arylpyrroles, the energy minimum is found at a dihedral angle between 30° and 60°.[5] This non-planar arrangement has profound implications for the molecule's electronic structure, disrupting the continuous delocalization of electrons across the entire molecule.

Table 1: Predicted and Representative Geometric Parameters for this compound

| Parameter | Description | Typical Value | Rationale & References |

| C-N (Inter-ring) | Bond length between pyrrole N and phenyl C | ~1.43 Å | Shorter than a typical C-N single bond (~1.47 Å) due to partial double bond character from conjugation. |

| N-O (Nitro) | Bond length within the nitro group | ~1.22 Å | Characteristic of the delocalized N-O bond in a nitro group. |

| C-C (Pyrrole) | Average bond length in the pyrrole ring | ~1.38 Å | Intermediate between single and double bonds, indicative of aromaticity.[6] |

| C-C (Phenyl) | Average bond length in the phenyl ring | ~1.39 Å | Typical for an aromatic benzene ring. |

| Dihedral Angle | Torsion angle between the two rings | 30° - 60° | A compromise between maximizing π-conjugation (favoring planarity) and minimizing steric hindrance.[5] |

Electronic Structure and Intramolecular Bonding

The bonding in NPP is a fascinating case study in substituent effects on aromatic systems. The molecule is comprised of two distinct electronic domains: the π-excessive pyrrole ring and the π-deficient nitrophenyl ring.

-

Aromaticity and Electron Distribution : The pyrrole ring achieves its aromatic sextet by incorporating the lone pair of electrons from its sp²-hybridized nitrogen atom into the π-system.[6][7] This makes the carbon atoms of the pyrrole ring electron-rich and nucleophilic. Conversely, the nitro group (-NO₂) is a powerful electron-withdrawing group, both through induction and resonance.[8] It strongly deactivates the phenyl ring, pulling electron density away from the aromatic system and creating a significant dipole moment.[7]

-

The Push-Pull System : The nitrogen of the pyrrole ring "pushes" electron density into the phenyl ring, while the nitro group "pulls" it away. This intramolecular charge transfer (ICT) is a defining feature of NPP. The resonance structures below illustrate how the positive charge on the pyrrole nitrogen can be delocalized onto the oxygen atoms of the nitro group, highlighting the electronic communication between the two ends of the molecule. This charge separation is responsible for its significant solvatochromism and potential applications in nonlinear optics.[9]

Caption: Key resonance structures of this compound illustrating the intramolecular charge transfer from the electron-donating pyrrole ring to the electron-withdrawing nitro group.

Caption: Key resonance structures of this compound illustrating the intramolecular charge transfer from the electron-donating pyrrole ring to the electron-withdrawing nitro group.

-

Nature of the Inter-ring C-N Bond : The bond connecting the two rings possesses partial double-bond character due to the delocalization of the pyrrole nitrogen's lone pair into the phenyl ring. This is reflected in its bond length, which is shorter than a standard C-N single bond. However, the non-planar geometry limits the effectiveness of this conjugation, making the bond weaker and more flexible than a true double bond.

Spectroscopic Characterization: A Practical Fingerprint

Spectroscopic methods provide an empirical confirmation of the structure and electronic nature of NPP.

-

¹H NMR Spectroscopy : The proton NMR spectrum is highly characteristic. The protons on the phenyl ring typically appear as two distinct doublets (an AA'BB' system) due to the para-substitution. The protons ortho to the electron-withdrawing nitro group are shifted significantly downfield (δ ≈ 8.3 ppm), while those meta to it appear further upfield (δ ≈ 7.5 ppm).[10] The pyrrole protons also show distinct signals, typically as two triplets (or more complex multiplets) in the δ ≈ 6.4-7.2 ppm range.[10][11]

-

¹³C NMR Spectroscopy : The carbon spectrum corroborates the electronic effects. The phenyl carbon directly attached to the nitro group (C-NO₂) is highly deshielded. Similarly, the carbon attached to the pyrrole nitrogen (C-N) is also shifted downfield. The carbons of the pyrrole ring appear in the aromatic region, with their specific shifts influenced by the overall electron density.[12]

-

Infrared (IR) Spectroscopy : The IR spectrum displays several key absorption bands that are diagnostic for the functional groups present.

-

N-O Stretching : Two strong, characteristic bands appear for the nitro group: an asymmetric stretch around 1500-1530 cm⁻¹ and a symmetric stretch around 1330-1350 cm⁻¹.

-

Aromatic C-H Stretching : Signals appear just above 3000 cm⁻¹.

-

Aromatic C=C Stretching : Multiple bands are observed in the 1450-1600 cm⁻¹ region.

-

-

UV-Visible Spectroscopy : Due to the extended π-system and the intramolecular charge transfer character, NPP exhibits strong absorption in the UV region. The primary absorption band is attributed to a π → π* transition. The exact position of the absorption maximum (λ_max) is sensitive to solvent polarity, a hallmark of molecules with significant ICT character.[13]

Computational Analysis: A Predictive Workflow

Density Functional Theory (DFT) is a powerful tool for investigating the structure and properties of molecules like NPP, providing insights that complement experimental data.[14][15] The following workflow outlines a standard computational protocol.

Experimental Protocol: DFT Analysis of NPP

-

Input Structure Generation : Build an initial 3D structure of this compound using molecular modeling software.

-

Geometry Optimization : Perform a full geometry optimization to find the lowest energy conformation of the molecule.

-

Methodology : Use a suitable functional and basis set, such as B3LYP/6-311++G(d,p), which has been shown to provide accurate results for similar organic molecules.[16] The causality for this choice is its proven balance of computational cost and accuracy for predicting geometries and electronic properties of medium-sized organic systems.

-

-

Frequency Calculation : Perform a vibrational frequency calculation on the optimized geometry.

-

Self-Validation : This step is critical for verifying that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of any imaginary frequencies confirms a stable structure. This calculation also provides a theoretical IR spectrum for comparison with experimental data.

-

-

Electronic Property Analysis : Using the optimized geometry, perform a single-point energy calculation to derive key electronic properties.

-

Molecular Orbitals : Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is expected to be localized primarily on the electron-rich pyrrole moiety, while the LUMO will be concentrated on the electron-deficient nitrophenyl ring, visually confirming the ICT nature of the S₀ → S₁ transition.

-

Molecular Electrostatic Potential (MEP) : Generate an MEP surface map. This map will visually identify the electron-rich (negative potential, typically colored red) regions around the nitro group's oxygen atoms and the electron-poor (positive potential, blue) regions, providing a guide to the molecule's reactive sites for electrophilic and nucleophilic attack.[9]

-

Diagram: Computational Workflow for NPP Analysis

A validated workflow for the computational analysis of NPP using DFT.

Conclusion

The molecular structure of this compound is characterized by a non-planar arrangement of its two aromatic rings, a result of the balance between electronic conjugation and steric repulsion. This geometry, coupled with the powerful push-pull electronic system created by the electron-donating pyrrole and electron-withdrawing nitrophenyl groups, defines its bonding, reactivity, and spectroscopic properties. The intramolecular charge transfer inherent in its design makes it a molecule of continuing interest. The integrated approach of experimental characterization and computational analysis presented in this guide provides a robust framework for understanding and predicting the behavior of this and related heterocyclic systems in advanced applications.

References

- 1-(4-NITROPHENYL)PYRROLE. gsrs. [Link]

- This compound-2-carbaldehyde. PubChem. [Link]

- Electronic Supplementary Information for Ultrafine Hybrid Cu2O-Fe2O3 Nanoparticles Stabilized by Hexaphenylbenzene Based Supramolecular Assemblies: A Photocatalytic System for Ullmann-Goldberg Coupling Reaction. Royal Society of Chemistry. [Link]

- 1H-Pyrrole, 1-[(4-nitrophenyl)methyl]-. PubChem. [Link]

- 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole. PubChem. [Link]

- Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. National Institutes of Health (PMC). [Link]

- How the nitro group position determines the emission properties of π-expanded diketopyrrolopyrroles. Royal Society of Chemistry Publishing. [Link]

- Computational study about the derivatives of pyrrole as high-energy-density compounds.

- X-Ray Crystallographic Analysis Report. Royal Society of Chemistry. [Link]

- Substituent Effect of Nitro Group on Aromaticity of Carbazole Rings. Semantic Scholar. [Link]

- Crystallography and magnetism of two 1-(4-nitroxylphenyl)pyrroles. PubMed. [Link]

- Heterocyclic Amines. Chemistry LibreTexts. [Link]

- Pyrrole. Wikipedia. [Link]

- Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches. National Institutes of Health (PMC). [Link]

- Synthesis and Characterization of some new pyrazoline derivatives. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES. [Link]

- X-ray Molecular Structures of 23 N1-4-Nitrophenyl, 2,4-Dinitrophenyl, and 2,4,6-Trinitrophenyl-2-pyrazolines.

- Formation of N-Alkylpyrroles via Intermolecular Redox Amination.

- Facile synthesis of N-aryl pyrroles via Cu(II)-mediated cross coupling of electron deficient pyrroles and arylboronic acids. PubMed. [Link]

- X-ray crystallography of (1R,2R,4S,5S,8S)-2,8-bis(4-chlorophenyl)-4-(4-nitrophenyl)-1-aza-3,7-dioxabicyclo[17][17]octane.

- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. National Institutes of Health (PMC). [Link]

- Innovation of some novel complexes based on 1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol ligand: Synthesis, structural elucidation DFT calculation and pharmaceutical studies.

- ¹H NMR spectra of 1H-pyrrole (1) in different solvents.

- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENYL)PIPERAZINE. CSCanada. [Link]

- Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. ScienceDirect. [Link]

- Electrochemical and optical properties of poly(4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b:2',3'-d]pyrrole).

- ¹H NMR Spectrum of 1-(4-methoxyphenyl)-1H pyrrole.

- Computational Study of Chemical Reactivity Using Information-Theoretic Quantities from Density Functional Reactivity Theory for Electrophilic Aromatic Substitution Reactions.

- Pyrrole. NIST WebBook. [Link]

- Intramolecular N–O Bond Formation for the Synthesis of N‑Alkyl and N‑Aryl Isoxazolidines.

- Nature of Linear Spectral Properties and Fast Electronic Relaxations in Green Fluorescent Pyrrolo[3,4-c]Pyridine Deriv

- Structure and bonding in pyrrole. YouTube. [Link]

- Facile Synthesis of N-Aryl Pyrroles via Cu(II)-Mediated Cross-Coupling of Electron-Deficient Pyrroles and Arylboronic Acids.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. Crystallography and magnetism of two 1-(4-nitroxylphenyl)pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. How the nitro group position determines the emission properties of π-expanded diketopyrrolopyrroles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives: DFT and molecular docking approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rsc.org [rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Nature of Linear Spectral Properties and Fast Electronic Relaxations in Green Fluorescent Pyrrolo[3,4-c]Pyridine Derivative [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Spectroscopic Guide to 1-(4-Nitrophenyl)-1H-pyrrole: A ¹H and ¹³C NMR Analysis

Abstract

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 1-(4-Nitrophenyl)-1H-pyrrole, a key heterocyclic building block in medicinal chemistry and materials science.[1] As drug development professionals and researchers increasingly rely on precise structural elucidation, a comprehensive understanding of the NMR spectra of such molecules is paramount. This document offers a field-proven interpretation of the ¹H NMR spectrum, grounded in experimental data, and provides a robust theoretical analysis of the expected ¹³C NMR spectrum. The causality behind chemical shifts and coupling patterns is explained through the interplay of electronic effects and molecular symmetry. Furthermore, this guide includes self-validating, step-by-step protocols for NMR data acquisition, ensuring reproducibility and accuracy in the laboratory.

Introduction: The Structural Significance of this compound

This compound (C₁₀H₈N₂O₂) is an aromatic heterocyclic compound featuring a pyrrole ring N-substituted with a para-nitrophenyl group.[2] The pyrrole moiety is a fundamental scaffold in a vast array of biologically active natural products and synthetic pharmaceuticals.[3] The electronic character of the N-substituent profoundly modulates the properties of the pyrrole ring. In this case, the nitrophenyl group acts as a strong electron-withdrawing substituent, significantly influencing the electron density distribution across the entire molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of such organic molecules.[4] It provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide will dissect the ¹H and ¹³C NMR spectra of this compound, offering a reference for researchers engaged in its synthesis and application.

Molecular Structure and Symmetry Considerations

A foundational understanding of the molecule's structure is critical for interpreting its NMR spectra. The molecule possesses a C₂ axis of symmetry passing through the N-C1' and C4' atoms. This symmetry element renders specific pairs of protons and carbons chemically and magnetically equivalent, which simplifies the resulting NMR spectra by reducing the number of unique signals.

-

Proton Equivalencies:

-

The two α-protons on the pyrrole ring (H-2 and H-5) are equivalent.

-

The two β-protons on the pyrrole ring (H-3 and H-4) are equivalent.

-

The two phenyl protons ortho to the pyrrole linkage (H-2' and H-6') are equivalent.

-

The two phenyl protons meta to the pyrrole linkage (H-3' and H-5') are equivalent.

-

-

Carbon Equivalencies:

-

The two α-carbons (C-2 and C-5) are equivalent.

-

The two β-carbons (C-3 and C-4) are equivalent.

-

The two ortho-carbons (C-2' and C-6') are equivalent.

-

The two meta-carbons (C-3' and C-5') are equivalent.

-

Therefore, we anticipate a total of four signals in the ¹H NMR spectrum and six signals in the proton-decoupled ¹³C NMR spectrum (including the two quaternary carbons, C-1' and C-4').

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a wealth of information based on chemical shift, signal integration, and spin-spin coupling. The experimental data presented here is derived from authoritative sources using a 400 MHz spectrometer with deuterated chloroform (CDCl₃) as the solvent.[5]

Experimental Data & Assignments

| Signal | Protons Assigned | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| 1 | H-3'/H-5' | 8.31 | Doublet (d) | 8.0 | 2H |

| 2 | H-2'/H-6' | 7.52 | Doublet (d) | 8.0 | 2H |

| 3 | H-2/H-5 | 7.18 | Triplet (t) | 4.0 | 2H |

| 4 | H-3/H-4 | 6.43 | Triplet (t) | 4.0 | 2H |

| Table 1: ¹H NMR Data for this compound in CDCl₃.[5] |

Rationale and Interpretation

-

Nitrophenyl Protons (Signals 1 & 2): The protons on the nitrophenyl ring appear furthest downfield. The powerful electron-withdrawing nature of the nitro group (-NO₂) strongly deshields the entire aromatic ring. This effect is most pronounced on the ortho and para positions via resonance and inductive effects.

-

Signal 1 (δ 8.31, H-3'/H-5'): These protons, which are ortho to the -NO₂ group, are the most deshielded in the molecule. They appear as a clean doublet due to coupling with their single neighboring protons (H-2'/H-6').

-

Signal 2 (δ 7.52, H-2'/H-6'): These protons, meta to the -NO₂ group, are less deshielded than H-3'/H-5'. They also appear as a doublet from coupling with H-3'/H-5'. The characteristic AX system of a para-substituted benzene ring is clearly visible.

-

-

Pyrrole Protons (Signals 3 & 4): The pyrrole ring protons are shielded relative to the nitrophenyl protons but are deshielded relative to unsubstituted pyrrole (where α-protons are ~6.7 ppm and β-protons are ~6.1 ppm).[6] This deshielding is due to the electron-withdrawing nature and anisotropic effect of the attached N-phenyl group.

-

Signal 3 (δ 7.18, H-2/H-5): The α-protons are adjacent to the nitrogen atom, which is inductively electron-withdrawing, placing them further downfield than the β-protons. They appear as a triplet because they are coupled to the two equivalent β-protons (H-3 and H-4).

-

Signal 4 (δ 6.43, H-3/H-4): The β-protons are more shielded than the α-protons. They also appear as a triplet, being coupled to the two equivalent α-protons (H-2 and H-5).

-

¹³C NMR Spectrum Analysis

As of the date of this guide, experimental ¹³C NMR data for this compound is not consistently reported in publicly accessible, peer-reviewed literature. However, based on established principles of ¹³C NMR spectroscopy and data from analogous structures, a reliable prediction of the spectrum can be made.[7][8] This section serves as an authoritative guide to what researchers should expect to observe.

Predicted Data & Assignments

Based on symmetry, six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

| Signal | Carbons Assigned | Predicted Chemical Shift Range (δ, ppm) | Rationale for Prediction |

| 1 | C-4' | 145 - 150 | Quaternary carbon directly attached to the highly electron-withdrawing -NO₂ group. Expected to be significantly downfield. |

| 2 | C-1' | 142 - 146 | Quaternary carbon attached to the pyrrole nitrogen. Deshielded due to the nitro group's influence across the ring. |

| 3 | C-3'/C-5' | 124 - 127 | Aromatic CH carbon ortho to the -NO₂ group. Deshielded by the nitro group. |

| 4 | C-2/C-5 | 120 - 123 | α-carbon of the pyrrole ring. Deshielded by the adjacent nitrogen atom. |

| 5 | C-2'/C-6' | 118 - 121 | Aromatic CH carbon meta to the -NO₂ group. Less deshielded than C-3'/C-5'. |

| 6 | C-3/C-4 | 110 - 113 | β-carbon of the pyrrole ring. Typically the most shielded carbon in the pyrrole system. |

| Table 2: Predicted ¹³C NMR Chemical Shifts for this compound. |

Causality of Predicted Chemical Shifts

The predicted chemical shifts are grounded in fundamental electronic effects:

-

Electron-Withdrawing Effects: The -NO₂ group dramatically deshields the carbons of the phenyl ring, with the effect being strongest at the directly attached C-4' and propagating throughout the ring. This influence also extends to the pyrrole ring, causing a general downfield shift compared to unsubstituted pyrrole.

-

Heteroatom Effects: The nitrogen atom in the pyrrole ring deshields the adjacent α-carbons (C-2/C-5) more than the more distant β-carbons (C-3/C-4).

-

Quaternary Carbons: The two quaternary carbons (C-1' and C-4') are expected to show weaker signals than the protonated carbons due to the lack of Nuclear Overhauser Effect (NOE) enhancement in a standard proton-decoupled experiment.

Experimental Protocols

Adherence to a standardized, self-validating protocol is essential for acquiring high-quality, reproducible NMR data.

Workflow for NMR Sample Analysis

Caption: Standard workflow for NMR spectroscopic analysis.

Detailed Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of dry this compound.

-

Transfer the solid to a clean, dry vial.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Transfer the solution to a clean, 5 mm NMR tube.

-

-

Instrument Setup & Calibration:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the field frequency to the deuterium signal of the CDCl₃ solvent.

-

Automatically or manually tune and match the probe for the desired nucleus (¹H or ¹³C) to ensure efficient radiofrequency power transfer.

-

Perform shimming by adjusting the currents in the shim coils to optimize the magnetic field homogeneity, aiming for a sharp, symmetrical solvent peak.

-

-

¹H Spectrum Acquisition:

-

Use a standard single-pulse experiment.

-

Set the spectral width to cover a range of approximately -2 to 12 ppm.

-

Apply a 90° pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire 16 to 32 scans for an adequate signal-to-noise ratio.

-

-

¹³C Spectrum Acquisition:

-

Use a standard proton-decoupled pulse experiment (e.g., zgpg30).

-

Set the spectral width to cover a range of approximately 0 to 200 ppm.

-

Apply a 30° pulse angle to reduce the necessary relaxation delay.

-

Set a relaxation delay of 2 seconds.

-

Acquire a minimum of 1024 scans due to the low natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing:

-

Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform to convert the time-domain data (FID) to frequency-domain data (the spectrum).

-

Manually perform phase correction to ensure all peaks are in positive absorption mode.

-

Apply a baseline correction to obtain a flat spectral baseline.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

For the ¹H spectrum, integrate the area under each signal to determine the relative ratio of protons.

-

Conclusion

This guide provides a definitive analysis of the ¹H NMR spectrum of this compound and a theoretically grounded prediction for its ¹³C NMR spectrum. The experimental ¹H NMR data clearly shows four signals corresponding to the four sets of equivalent protons, with chemical shifts and coupling patterns dictated by the strong electron-withdrawing effects of the para-nitro group. The predicted ¹³C NMR spectrum, containing six signals, reflects the molecule's symmetry and the electronic influence of its constituent parts. The detailed experimental protocols included herein provide a robust framework for researchers to obtain high-fidelity, reproducible NMR data, which is fundamental to advancing research and development in chemistry and related sciences.

References

- PubChem. 1-(2-Nitrophenyl)pyrrole.

- LibreTexts Chemistry. 19.5: Carbon-13 NMR. [Link]

- Human Metabolome Database. 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0035924). [Link]

- Human Metabolome Database. 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). [Link]

- SpectraBase. (4-nitrophenyl)-pyrrol-1-ylmethanone - Optional[13C NMR]. [Link]

- Singh, G., Kumar, M., & Bhalla, V. Electronic Supplementary Information for "Ultrafine Hybrid Cu2O-Fe2O3 Nanoparticles Stabilized by Hexaphenylbenzene Based Supramolecular Assemblies: A Photocatalytic System for Ullmann-Goldberg Coupling Reaction". Royal Society of Chemistry. [Link]

- University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Global Substance Registration System. 1-(4-NITROPHENYL)PYRROLE. [Link]

- ResearchGate. 13 C NMR Spectra of Pyrroles 1 and 4. [Link]

- Oregon State University. 13C NMR Chemical Shifts. [Link]

- Koca, I. et al. Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Journal of the Serbian Chemical Society. [Link]

- PubChem. Pyrrole.

- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

- Michigan St

- Wikipedia. Pyrrole. [Link]

- LookChem. Cas 4533-42-0,this compound. [Link]

- ChemDad. This compound. [Link]

- SpectraBase. Pyrrole - Optional[1H NMR]. [Link]

Sources

- 1. bhu.ac.in [bhu.ac.in]

- 2. Carbon-13 nuclear magnetic resonance spectra of some substituted pyrroles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. rsc.org [rsc.org]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. Pyrrole | C4H5N | CID 8027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

Introduction: Unveiling the Molecular Signature of a Key Heterocycle

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(4-Nitrophenyl)-1H-pyrrole

This compound is a heterocyclic compound of significant interest in chemical synthesis and materials science. Its structure, featuring a pyrrole ring directly linked to a nitrophenyl group, creates a unique electronic environment due to the conjugation between the electron-rich pyrrole and the electron-withdrawing nitro-substituted benzene ring.[1][2] This molecular architecture makes it a valuable building block and a subject of study for its electronic properties.

Accurate structural confirmation and purity assessment are paramount in any scientific application. Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide a rapid, non-destructive, and highly informative approach to molecular characterization. FT-IR spectroscopy probes the vibrational modes of chemical bonds, offering a distinct "fingerprint" based on the functional groups present. UV-Vis spectroscopy investigates the electronic transitions within the molecule, providing insights into its conjugation and chromophoric systems.[3]

This guide serves as a comprehensive technical resource for researchers and professionals, detailing the principles, experimental workflows, and in-depth interpretation of the FT-IR and UV-Vis spectral data for this compound. The analysis is grounded in established spectroscopic principles and data from closely related molecular structures.

Part 1: FT-IR Spectroscopy - Probing Vibrational Fingerprints

FT-IR spectroscopy is an indispensable tool for identifying the functional groups within a molecule. When infrared radiation is passed through a sample, specific frequencies are absorbed, causing the molecular bonds to vibrate (stretch, bend, or rock). The resulting spectrum of absorption versus wavenumber provides a unique pattern characteristic of the molecule's structure.[4]

Experimental Protocol: Acquiring the FT-IR Spectrum

The following protocol outlines a standard procedure for obtaining a high-quality FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is favored for its minimal sample preparation.

Methodology: ATR FT-IR Spectroscopy

-

Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory are powered on and have reached thermal stability.

-

Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to evaporate completely. Record a background spectrum of the clean, empty crystal. This scan measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.[4]

-

Sample Application: Place a small amount of the powdered this compound sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Use the instrument's pressure clamp to apply firm, consistent contact between the sample and the crystal. This is critical for achieving a strong, high-quality signal.

-

Spectral Acquisition: Collect the sample spectrum. Typically, 32 to 64 scans are co-added to improve the signal-to-noise ratio. The data is collected over the mid-IR range, commonly 4000–650 cm⁻¹, at a resolution of 4 cm⁻¹.[4]

-

Data Processing: The instrument's software automatically ratios the sample scan against the background scan to produce the final absorbance spectrum. If necessary, apply baseline corrections to account for any scattering effects.

Workflow for FT-IR Spectral Acquisition

Caption: Workflow for obtaining a solution-phase UV-Vis absorption spectrum.

Interpretation of the UV-Vis Spectrum

The UV-Vis spectrum of this compound is defined by the extended π-conjugated system that spans both the pyrrole and nitrophenyl rings. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption bands to longer wavelengths (a bathochromic shift).

Table 2: Expected Electronic Transitions for this compound

| Approx. λmax (nm) | Transition Type | Chromophore | Reference(s) |

| ~230–260 nm | π → π | Phenyl Ring (Benzenoid band) | [5] |

| ~320–400 nm | π → π (Intramolecular Charge Transfer) | Entire Conjugated System (Pyrrole → Nitrophenyl) | [6][7] |

Detailed Analysis:

-

High-Energy π → π Transition (~230–260 nm):* An absorption band in this region is typical for substituted aromatic systems and can be assigned to a π → π* electronic transition localized primarily on the phenyl ring. [5]

-

Intramolecular Charge Transfer (ICT) Band (~320–400 nm): The most significant feature in the spectrum is expected to be a strong, broad absorption band at a longer wavelength. This band arises from a π → π* transition that has significant intramolecular charge transfer (ICT) character. The electron-donating nature of the pyrrole ring and the powerful electron-withdrawing nature of the nitro group facilitate the movement of electron density from the pyrrole (HOMO) to the nitrophenyl moiety (LUMO) upon photoexcitation. [7]The presence and position of this band are strong indicators of the electronic communication between the two rings. For comparison, 4-nitrophenol in an alkaline medium, which exists as the nitrophenolate ion with a similar donor-acceptor character, shows a strong absorption maximum around 400 nm. [6]

Conclusion

The combined application of FT-IR and UV-Vis spectroscopy provides a powerful and comprehensive characterization of this compound. FT-IR spectroscopy confirms the presence of the key functional groups—the aromatic nitro group, the 1,4-disubstituted phenyl ring, and the pyrrole heterocycle—through their unique vibrational frequencies. Concurrently, UV-Vis spectroscopy elucidates the electronic structure, revealing the extended π-conjugation and the significant intramolecular charge transfer character of the molecule. Together, these spectral data constitute a definitive molecular signature, essential for confirming the identity, purity, and structural integrity of this important chemical compound.

References

- UCLA Division of Physical Sciences. IR Spectroscopy Tutorial: Nitro Groups.

- ResearchGate. The FTIR spectrum for Pyrrole | Download Table.

- Di Mauro, E., et al. (2021). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. MDPI.

- Global Substance Registration System (GSRS). 1-(4-NITROPHENYL)PYRROLE.

- ResearchGate. FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b)....

- Mphahane, N., et al. (2021). Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In. Semantic Scholar.

- ResearchGate. UV−vis absorption spectra of pyrrole before and after polymerization by....

- National Institute of Standards and Technology (NIST). Pyrrole - The NIST WebBook.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- ResearchGate. ChemInform Abstract: Synthesis, Characterization and Bioactivity of Polysubstituted 1-(4-(1H-Pyrrol-1-yl)phenyl).

- Journal of Emerging Investigators. (2021). Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent.

- Vicente, M. G. H., et al. (2004). Synthesis and reactions of meso-(p-nitrophenyl)porphyrins. Tetrahedron.

- MDPI. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.

- National Institutes of Health (NIH). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4).

- Royal Society of Chemistry. Synthesis and electrochemistry of β-pyrrole nitro-substituted cobalt(ii) porphyrins. The effect of the NO2 group on redox potentials, the electron transfer mechanism and catalytic reduction of molecular oxygen in acidic media. Dalton Transactions.

- Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups.

- Mubarok, M. F., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology.

- Royal Society of Chemistry. Anion binding vs deprotonation in colorimetric pyrrolylamido(thio)urea based anion sensors Supplementary information.

- ResearchGate. (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +....

- Acta Physico-Chimica Sinica. Channel of Electronic Interactions in Diferrocenyl Pyrrole Derivatives.

- ResearchGate. The nature of transitions in electronic absorption spectra of radical cations of dipyrroles with phenylene bridging groups.

- National Institutes of Health (NIH). Probing the electronic structure and photophysics of thiophene–diketopyrrolopyrrole derivatives in solution.

- Baker, M. J., et al. (2014). FTIR-based spectroscopic analysis in the identification of clinically aggressive prostate cancer. PMC - PubMed Central.

- jOeCHEM. (2020). EAS with Heterocyclopentadienes (Pyrrole, Furan, Thiophene). YouTube.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. whxb.pku.edu.cn [whxb.pku.edu.cn]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. FTIR-based spectroscopic analysis in the identification of clinically aggressive prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mass Spectrometry Analysis of 1-(4-Nitrophenyl)-1H-pyrrole

Abstract: This guide provides a comprehensive, in-depth exploration of the mass spectrometry analysis of 1-(4-Nitrophenyl)-1H-pyrrole. It is designed for researchers, scientists, and professionals in drug development and analytical chemistry. This document moves beyond a simple recitation of methods to offer a detailed rationale for experimental design, data interpretation, and troubleshooting, grounded in the principles of chemical structure and ionization behavior. We will delve into the intricacies of sample preparation, ionization techniques, and fragmentation analysis, providing actionable protocols and expert insights to ensure accurate and reproducible results.

Introduction: The Significance of this compound

This compound (NPP) is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a pyrrole ring linked to a nitrophenyl group, imparts unique electronic and chemical properties. The nitro group, a strong electron-withdrawing moiety, and the electron-rich pyrrole ring create a polarized molecule with potential applications as a building block in the synthesis of pharmaceuticals, conductive polymers, and nonlinear optical materials.

The accurate characterization of NPP and its metabolites or synthetic derivatives is paramount for quality control, reaction monitoring, and understanding its mechanism of action in various applications. Mass spectrometry (MS) stands as the cornerstone analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities. This guide will provide the foundational knowledge to develop and validate robust MS-based methods for the analysis of this important molecule.

Foundational Principles: Structure and Predicted Behavior in Mass Spectrometry

Before delving into experimental protocols, it is crucial to understand the inherent chemical properties of NPP that will dictate its behavior within the mass spectrometer.

-

Structure: C₁₀H₈N₂O₂

-

Molecular Weight (Monoisotopic): 188.0586 g/mol

-

Key Structural Features:

-

Pyrrole Ring: An electron-rich five-membered aromatic heterocycle.

-

Nitrophenyl Group: An aromatic ring substituted with a strongly electron-withdrawing nitro group (-NO₂).

-

N-N Bond: Linking the two aromatic systems.

-

This structure suggests several possibilities for ionization and fragmentation. The pyrrole nitrogen and the oxygen atoms of the nitro group are potential sites for protonation in electrospray ionization (ESI). The aromatic systems provide chromophores for techniques like atmospheric pressure photoionization (APPI). The relatively stable aromatic rings connected by a single bond suggest that fragmentation will likely involve cleavage of this bond and characteristic losses from the nitro group.

Experimental Workflow: A Strategic Approach

A successful mass spectrometry analysis of NPP follows a logical progression from sample preparation to data interpretation. This workflow is designed to be a self-validating system, where choices made at each stage are informed by the chemical nature of the analyte and the desired analytical outcome.

Caption: A generalized workflow for the mass spectrometric analysis of this compound.

Detailed Experimental Protocols

The following protocols are provided as a robust starting point. Instrument parameters should be optimized to achieve the desired sensitivity and resolution.

4.1. Sample Preparation

Rationale: Proper sample preparation is critical to obtaining high-quality mass spectra. The goal is to dissolve the analyte in a solvent compatible with the chosen ionization technique, at an appropriate concentration, while minimizing contaminants like salts and particulates that can suppress ionization or clog the instrument.[1][2][3]

Protocol:

-

Stock Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.[4]

-

Working Solution Preparation: Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration suitable for your instrument, typically in the range of 1-10 µg/mL. For high-sensitivity instruments, concentrations in the low ng/mL range may be appropriate.

-

Solvent Considerations for ESI/APCI: For ESI and APCI, the final solution should ideally be prepared in a solvent mixture that promotes efficient spray formation and ionization, such as 50:50 acetonitrile:water or methanol:water, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation in positive ion mode.

-

Filtration: Prior to analysis, filter the final working solution through a 0.22 µm syringe filter to remove any particulate matter.[1] This is a critical step to prevent contamination and blockage of the MS inlet.

4.2. Mass Spectrometry - Ionization and Analysis

The choice of ionization method is paramount and depends on the analyte's properties and the desired information.

Rationale: ESI is a soft ionization technique ideal for polar molecules and is well-suited for LC-MS applications.[2] Given the presence of nitrogen and oxygen atoms, NPP is expected to ionize efficiently in both positive and negative ion modes.

Typical ESI-MS Parameters (Positive Ion Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Polarity: Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizer Gas (N₂): 30 - 50 psi

-

Drying Gas (N₂) Flow: 8 - 12 L/min

-

Drying Gas Temperature: 300 - 350 °C

-

Scan Range (MS1): m/z 50 - 500

-

Precursor Ion for MS/MS: [M+H]⁺ (m/z 189.06)

Typical ESI-MS Parameters (Negative Ion Mode):

-

Ion Source: Electrospray Ionization (ESI)

-

Polarity: Negative

-

Capillary Voltage: -3.0 to -4.0 kV

-

Other parameters: Similar to positive mode, may require optimization.

-

Precursor Ion for MS/MS: [M-H]⁻ (m/z 187.05) or M⁻• (m/z 188.06)

Rationale: EI is a "hard" ionization technique that imparts significant energy to the analyte, leading to extensive and reproducible fragmentation. This is highly valuable for structural elucidation and library matching. EI is typically coupled with Gas Chromatography (GC-MS).[5]

Typical EI-MS Parameters:

-

Ion Source: Electron Ionization (EI)

-

Electron Energy: 70 eV[5]

-

Ion Source Temperature: 230 - 250 °C

-

Scan Range: m/z 40 - 400

-

GC-MS Considerations: NPP has a moderate boiling point, making it amenable to GC-MS. A standard non-polar column (e.g., DB-5ms) can be used with a temperature program starting around 100°C and ramping to 280°C.

Fragmentation Analysis: Deciphering the Molecular Puzzle